molecular formula C23H19N3O4 B2770459 13-benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 877649-14-4

13-benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2770459
CAS No.: 877649-14-4
M. Wt: 401.422
InChI Key: NTLCVMKZRSTGDR-UHFFFAOYSA-N
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Description

13-Benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a synthetically designed tricyclic compound provided for research and development purposes. This complex scaffold is of significant interest in medicinal chemistry for the exploration of new therapeutic agents. Compounds within this structural class have been identified as promising candidates in pharmacological profiling, particularly for anti-inflammatory applications, drawing parallels to related tricyclic derivatives that exhibit high anti-inflammatory activity and are considered promising nonsteroidal anti-inflammatory drug candidates . The core 5-oxa-2,11,13-triazatricyclic structure is a key pharmacophore, and researchers are investigating its mechanism of action, which may involve targeted protein interactions similar to other heterocyclic inhibitors . This product is intended for laboratory research and chemical analysis only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (MSDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

13-benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-25-21(27)19-17(15-10-6-3-7-11-15)18-16(13-30-22(18)28)24-20(19)26(23(25)29)12-14-8-4-2-5-9-14/h2-11,17,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCVMKZRSTGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)OC3)N(C1=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituent groups, positions, and ring modifications, which influence molecular geometry, crystallinity, and intermolecular interactions. Below is a comparative analysis based on available crystallographic data and synthesis studies.

Structural and Crystallographic Comparison

Compound Name Substituents (Position) Molecular Formula Crystal System Space Group Refinement Method Reference
13-Benzyl-11-methyl-8-phenyl...trione (Main) Benzyl (13), Methyl (11), Phenyl (8) C23H19N3O4 Triclinic P-1 SHELXL-2015
8-Phenyl-13-propyl...trione (Analog 1) Propyl (13), Phenyl (8) C20H19N3O4 Monoclinic C2/c SHELXL-2008
8-Benzyl-5-phenyl...dec-4-ene (Compound 11a) Benzyl (8), Phenyl (5) C20H18N2O Orthorhombic Pna21 SHELXL-2015
1-(9-Ethoxy-5-phenyl...dec-4-en-8-yl)-ethanone (Compound 13a) Ethoxy (9), Phenyl (5), Acetyl (8) C19H20N2O3 Monoclinic P21/c SHELXL-2015

Key Observations:

This difference may explain the triclinic (P-1) vs. monoclinic (C2/c) crystal systems. Ethoxy and acetyl substituents in Compound 13a reduce molecular symmetry, leading to a monoclinic P21/c space group, distinct from the orthorhombic Pna21 system of Compound 11a .

SHELX Refinement: Post-2008 SHELXL updates (e.g., improved constraints for disordered moieties) were critical in resolving the triclinic structure of the main compound .

Research Findings and Implications

  • Synthetic Flexibility : Substituent variations (e.g., benzyl vs. propyl) are achievable via nucleophilic substitution or alkylation, as demonstrated in the synthesis of Compound 11a and 13a .
  • Crystallographic Trends: Bulky substituents like benzyl correlate with lower symmetry crystal systems (e.g., triclinic P-1) due to steric hindrance, while smaller groups (e.g., propyl) favor higher symmetry (monoclinic C2/c) .
  • Software Dependence : SHELXL’s robustness in handling disordered regions and twinning (evident in the main compound’s refinement) underscores its dominance in small-molecule crystallography .

Biological Activity

The compound 13-benzyl-11-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a member of a class of triazatricyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological properties. The presence of the triazole ring and various substituents on the phenyl groups suggests potential interactions with biological targets.

Research indicates that compounds similar to This compound often exhibit significant activity against enzymes involved in metabolic pathways. Specifically, studies on related compounds have shown:

  • Tyrosinase Inhibition : Compounds in this class have been identified as potent inhibitors of mushroom tyrosinase, an enzyme crucial for melanin production. For instance, analogs demonstrated inhibition rates 9 to 29 times greater than kojic acid, a well-known inhibitor .
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in several analogs. These compounds exhibited strong activity against DPPH and ABTS radicals, suggesting potential applications in preventing oxidative stress .

Biological Assays and Findings

The following table summarizes key findings from various studies regarding the biological activity of This compound and its analogs:

Study Biological Activity IC50 Value (μM) Cell Line Notes
Study 1Tyrosinase Inhibition18.1 ± 1.0B16F10More effective than kojic acid
Study 2Antioxidant ActivityNot specifiedB16F10Strong scavenging activity against DPPH and ABTS
Study 3Melanin Production InhibitionNot specifiedB16F10No cytotoxic effects observed

Case Studies

Several case studies have highlighted the efficacy of compounds similar to This compound :

  • In Vitro Studies on Melanoma Cells : A study involving B16F10 melanoma cells showed that specific analogs significantly reduced melanin production while maintaining cell viability . This suggests potential applications in skin lightening products.
  • Kinetic Studies : Kinetic analysis revealed that these compounds inhibit tyrosinase through competitive mechanisms. Docking simulations further supported these findings by showing favorable binding interactions with the enzyme .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what challenges arise during its multi-step synthesis?

  • Methodological Answer: Synthesis typically involves acid-induced retro-Asinger reactions followed by sequential condensations to form the tricyclic core. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent polarity to minimize side products. For example, Pd-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can improve yields in heterocycle formation . Purification often requires gradient column chromatography with ethyl acetate/hexane mixtures to isolate the target compound from structurally similar byproducts.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry, particularly for distinguishing benzyl and phenyl substituents. X-ray crystallography (e.g., single-crystal analysis at 293 K) resolves bond angles and torsional strain in the tricyclic system, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₂₄H₂₁N₃O₄) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%), while Differential Scanning Calorimetry (DSC) evaluates thermal stability. Accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) identify degradation pathways, such as oxazolidinone ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. negligible effects)?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Orthogonal assays (e.g., plaque reduction vs. RT-qPCR for viral load) should be used to confirm activity. Structural analogs (e.g., fluorophenyl or benzodioxolyl derivatives) can clarify structure-activity relationships (SAR), where electron-withdrawing groups enhance target binding .

Q. What computational strategies predict the compound’s reactivity with biological targets?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like HIV-1 protease, prioritizing residues (e.g., Asp25) for mutagenesis validation. MD simulations (100 ns) assess binding stability under physiological conditions .

Q. How do stereochemical variations impact pharmacological profiles?

  • Methodological Answer: Chiral HPLC separates enantiomers, and circular dichroism (CD) spectra correlate absolute configuration with activity. For example, (3R,7S)-diastereomers show 10-fold higher IC₅₀ against kinase targets due to steric complementarity in ATP-binding pockets .

Q. What strategies mitigate toxicity in preclinical studies?

  • Methodological Answer: Metabolite identification via LC-MS/MS reveals reactive intermediates (e.g., epoxide formation). Prodrug approaches, such as acetylating the trione moiety, reduce hepatotoxicity while maintaining efficacy in vivo. CYP450 inhibition assays (e.g., CYP3A4) guide dose adjustments .

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